molecular formula C2H3NO<br>C2H3NO<br>HOCH2CN B6354644 Glycolonitrile (ca. 52% in Water, ca. 9.7mol/L) (stabilized with H2SO4) CAS No. 107-16-4

Glycolonitrile (ca. 52% in Water, ca. 9.7mol/L) (stabilized with H2SO4)

Cat. No. B6354644
CAS RN: 107-16-4
M. Wt: 57.05 g/mol
InChI Key: LTYRAPJYLUPLCI-UHFFFAOYSA-N
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Description

Glycolonitrile, also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin derived from formaldehyde . It is a colorless liquid that dissolves in water and ether .


Synthesis Analysis

Glycolonitrile is produced by reacting formaldehyde with hydrogen cyanide at near-neutral pH, but with small amounts of catalytic base . A process to prepare substantially pure glycolonitrile in an aqueous medium is provided by reacting hydrogen cyanide and formaldehyde .


Molecular Structure Analysis

The molecular formula of Glycolonitrile is C2H3NO . It is an cyanohydrin that is acetonitrile in which one of the hydrogens has been replaced by a hydroxy group .


Chemical Reactions Analysis

In the gas phase under the low temperatures of the interstellar medium (ISM), several radical–radical reactions and a radical–molecule reaction have been identified as viable formation routes for Glycolonitrile .


Physical And Chemical Properties Analysis

Glycolonitrile is a colorless, oily liquid . It has a molecular weight of 57.05 g/mol . It is soluble in water .

Scientific Research Applications

Glycolic Acid in Waste Processing

Glycolic Acid's Role in Waste Management : Glycolic acid, closely related to glycolonitrile by its functional group and potential chemical behavior, has been studied for its impact on waste processing facilities. It shows promise in reducing scale formation in evaporators, which is crucial for the efficiency of waste treatment processes. Research suggests that glycolic acid could enhance the performance of the Defense Waste Processing Facility (DWPF) by serving as a reductant, potentially replacing formic acid. The implications for evaporator systems and effluent treatment facilities highlight the need for further evaluations regarding safety and effectiveness in large-scale operations (Adu‐Wusu, 2012).

Poly(Lactic-co-Glycolic) Acid Nanoparticles

PLGA Nanoparticles for Drug Delivery : Poly(lactic-co-glycolic) acid (PLGA) nanoparticles have been extensively researched for their potential in drug delivery systems. Studies focus on biodistribution in animal models, emphasizing the importance of nanoparticle properties, detection methods, and delivery routes. This research underscores the adaptability of PLGA-based systems for targeted therapy, showcasing the broad applicability of glycolic acid derivatives in medical and pharmaceutical fields (Simon & Sabliov, 2014).

Glycation for Food Protein Modification

Improving Food Proteins Through Glycation : Glycation, a process involving the Maillard reaction, enhances the functional properties of food proteins, such as solubility and emulsifying capabilities. This modification method, requiring no extraneous chemicals, presents a promising avenue for enhancing food quality and nutrition, potentially opening new pathways for the application of glycol-derived compounds in the food industry (Liu, Ru, & Ding, 2012).

Saponins' Metabolic and Functional Diversity

Saponins in Plant Systems : Saponins, natural products with vast structural diversity, demonstrate a range of biological activities beneficial for pharmaceutical, cosmetic, and food sectors. Research into saponins highlights the complex interplay between plant metabolism and product development, suggesting potential overlaps with the study of glycol derivatives in understanding plant-based compound applications (Moses, Papadopoulou, & Osbourn, 2014).

Safety And Hazards

Glycolonitrile decomposes readily into formaldehyde and hydrogen cyanide, and it is listed as an extremely hazardous substance .

Future Directions

Glycolonitrile is considered not only as a possible precursor for glycine but also as a key intermediate for adenine formation . The formation of both hydrogen isocyanide and glycolonitrile is efficient under the harsh conditions of the ISM .

properties

IUPAC Name

2-hydroxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C2H3NO/c3-1-2-4/h4H,2H2
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InChI Key

LTYRAPJYLUPLCI-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)O
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Molecular Formula

C2H3NO, Array
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DSSTOX Substance ID

DTXSID3025417
Record name Hydroxyacetonitrile
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Molecular Weight

57.05 g/mol
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Physical Description

Formaldehyde cyanohydrin is an odorless colorless oil with a sweetish taste. Used in the manufacture of intermediates in pharmaceutical production, as a component of synthetic resins, as a chemical intermediate for organic compounds, and as a solvent. (EPA, 1998), Liquid, Colorless, odorless, oily liquid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS OILY LIQUID., Colorless, odorless, oily liquid. [Note: Forms cyanide in the body.]
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Record name Acetonitrile, 2-hydroxy-
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Boiling Point

361 °F at 760 mmHg with slight decomposition (EPA, 1998), 183 °C (slight decomp), 183 °C, 361 °F (Decomposes)
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, and ethyl ether; insoluble in benzene., Soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene., Solubility in water: good, Soluble
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Density

1.1 at 66 °F (NIOSH, 2023) - Denser than water; will sink, 1.10, Relative density (water = 1): 1.1, (66 °F): 1.10
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Vapor Density

1.96 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.96 (AIR= 1), Relative vapor density (air = 1): 2.0
Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
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Vapor Pressure

1 mmHg at 145.4 °F (EPA, 1998), 0.2 [mmHg], 1 MM HG @ 63 °C, Vapor pressure, Pa at 63 °C: 100, (145 °F): 1 mmHg
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Product Name

Glycolonitrile

Color/Form

COLORLESS, WATER-WHITE, OILY LIQUID

CAS RN

107-16-4
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Melting Point

Less than -98 °F (EPA, 1998), less than -72 °C, -72 °C, <-98 °F
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10
Record name FORMALDEHYDE CYANOHYDRIN
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Record name Glycolonitrile
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Synthesis routes and methods

Procedure details

The reaction described in Example 1 is repeated except that the mutant strains A. facilis 72-PF-15 or 72-PF-17 are used instead of A. facilis 72W. A suspension of 0.50 g (wet cell paste) A. facilis 72-PF-15 or 72-PF-17 in 8.44 mL of 0 020 M potassium phosphate buffer (pH 6.0) is placed into a 15-mL polypropylene centrifuge tube. To the tube is then added 1.06 mL of a 55 wt % solution of glycolonitrile in water (1.0 M final concentration of glycolonitrile in the suspension), and the resulting suspension mixed on a rotating platform at 25° C. Samples of the suspension for analysis (0.200 mL) are first adjusted to pH 2.5 with 6 N HCl to stop the reaction, centrifuged, and the supernatant filtered using a 0.2 micron filter. After sufficient time, complete conversion of glycolonitrile to glycolic acid is obtained with no production of byproduct glycolamide.
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